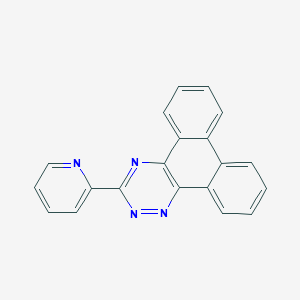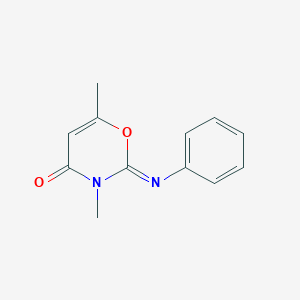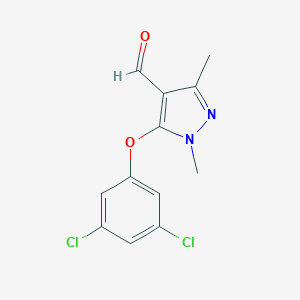
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE is a heterocyclic compound that features a unique structure combining a pyridine ring, a phenanthrene moiety, and a triazine ring
Métodos De Preparación
The synthesis of 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE typically involves the condensation of isonitrosoacetophenone hydrazones with pyridine-2-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the triazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The photophysical properties of the compound are due to its unique structure, which allows for efficient energy transfer and emission of light .
Comparación Con Compuestos Similares
Similar compounds to 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE include other triazine derivatives such as 3-(pyridin-4-yl)-1,2,4-triazine and 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a phenanthrene moiety with a triazine ring, which imparts distinct photophysical and chemical properties.
Propiedades
Fórmula molecular |
C20H12N4 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3-pyridin-2-ylphenanthro[9,10-e][1,2,4]triazine |
InChI |
InChI=1S/C20H12N4/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19-18(15)22-20(24-23-19)17-11-5-6-12-21-17/h1-12H |
Clave InChI |
PUXDCBHUQWIFIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)C5=CC=CC=N5 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[4-(Hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenyl)-1-propanone](/img/structure/B344212.png)

![5-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-4-phenyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B344215.png)
![N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine](/img/structure/B344217.png)
![[1-(4-Sec-butoxybenzyl)-4-piperidinyl]{bis[4-(trifluoromethyl)phenyl]}methanol](/img/structure/B344218.png)
![2,2,2-Trifluoroethyl 4-{[4-(hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenylcarbamate](/img/structure/B344219.png)
![[2-(4-Propoxybenzyl)-1,3-dioxan-5-yl]{bis[4-(trifluoromethyl)phenyl]}methanol](/img/structure/B344222.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B344223.png)
![methyl N-[({3-[(4,6-dimethoxy-2-pyrimidinyl)oxy][1,1'-biphenyl]-2-yl}carbonyl)oxy]ethanimidothioate](/img/structure/B344224.png)
![N,3-bis(4-chlorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazole-2-carboxamide](/img/structure/B344225.png)

![4-({1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzonitrile](/img/structure/B344232.png)
![4-({1-[3-(1H-imidazol-1-yl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzonitrile](/img/structure/B344233.png)
![3-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B344235.png)
